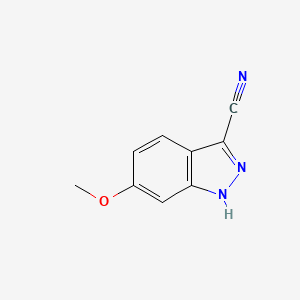

6-Methoxy-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJXYNLOGLGDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650576 | |

| Record name | 6-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691900-59-1 | |

| Record name | 6-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-indazole-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methoxy-1H-indazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is a robust and scalable three-step pathway commencing from commercially available 4-methoxy-2-methylaniline. The synthesis involves an initial diazotization and intramolecular cyclization to form the core indazole scaffold, followed by a regioselective iodination at the C3 position, and concluding with a palladium-catalyzed cyanation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights, step-by-step methodologies, and a thorough examination of the causality behind the experimental choices.

Introduction and Strategic Overview

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic indoles and engage in critical hydrogen bonding interactions within protein active sites. The target molecule, this compound, is a particularly useful intermediate. The methoxy group at the C6 position provides a handle for modulating electronic properties and solubility, while the C3-nitrile group is a versatile functional group that can be readily converted into amides, amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.

This guide details a logical and efficient synthetic strategy that prioritizes robust, high-yielding reactions and readily available starting materials. The pathway is designed as a self-validating system, where each intermediate is purified and characterized before proceeding to the subsequent step, ensuring overall success and reproducibility.

Retrosynthetic Analysis

The synthesis strategy is built upon a logical retrosynthetic disconnection of the target molecule. The final nitrile functionality is envisioned to be installed via a palladium-catalyzed cyanation, a reliable and well-documented transformation. This points to a 3-halo-indazole, specifically 3-iodo-6-methoxy-1H-indazole, as the immediate precursor, as the carbon-iodine bond is highly reactive in cross-coupling reactions. The iodo-indazole intermediate can be accessed through direct electrophilic iodination of the parent 6-methoxy-1H-indazole scaffold. Finally, the core 6-methoxy-1H-indazole ring system is constructed via a classical diazotization of 4-methoxy-2-methylaniline, followed by an intramolecular cyclization.

Primary Synthesis Pathway: A Three-Step Approach

The recommended pathway is a linear synthesis consisting of three distinct chemical transformations. Each step has been optimized based on established and citable methodologies to ensure reliability and scalability.

Diagram of Overall Synthesis Workflow

Caption: A three-step synthetic route to the target compound.

Step 1: Synthesis of 6-Methoxy-1H-indazole

The formation of the indazole core is achieved through the diazotization of 4-methoxy-2-methylaniline. This classical approach involves the in-situ formation of a diazonium salt which then undergoes an intramolecular cyclization. The use of acetic anhydride is crucial as it facilitates the reaction, likely through the formation of an N-acetylated intermediate that directs the cyclization. This method is adapted from established procedures for synthesizing substituted indazoles from 2-methylanilines[1][2].

Causality and Experimental Rationale:

-

Reagents: Sodium nitrite (NaNO₂) in an acidic medium (glacial acetic acid) is the standard method for generating the nitrosating agent, nitrous acid (HNO₂), in situ. Acetic anhydride (Ac₂O) is added to facilitate the cyclization step.

-

Temperature Control: The initial addition of sodium nitrite must be performed portion-wise at elevated temperatures (70-100°C) as specified in related protocols[1]. This controlled addition is critical to manage the exothermic nature of the diazotization and prevent the uncontrolled decomposition of the diazonium intermediate.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (2.0 eq) to the suspension.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Add sodium nitrite (1.25 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 100°C.

-

After the final addition, continue stirring the mixture at 80°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

-

A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. The product, 6-methoxy-1H-indazole, can be purified further by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-Iodo-6-methoxy-1H-indazole

With the indazole core constructed, the next step is the regioselective installation of an iodine atom at the C3 position. The C3 position of the 1H-indazole ring is electron-rich and thus highly susceptible to electrophilic attack. This direct iodination is a reliable and high-yielding method for producing the necessary precursor for the subsequent cross-coupling reaction. The protocol is based on well-established methods for the C3-iodination of indazole scaffolds[3]. A nearly identical procedure using iodine and potassium hydroxide in DMF has been successfully employed for the synthesis of 6-bromo-3-iodo-1H-indazole.

Causality and Experimental Rationale:

-

Reagents: Molecular iodine (I₂) serves as the electrophilic source of iodine. Potassium hydroxide (KOH) is used as a base to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion. This deprotonation significantly enhances the rate and selectivity of the electrophilic attack at the C3 position.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the indazole substrate and the reagents, facilitating a homogenous reaction mixture.

Detailed Experimental Protocol:

-

To a solution of 6-methoxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature until the base dissolves.

-

In a separate flask, prepare a solution of iodine (1.5 eq) in DMF.

-

Add the iodine solution dropwise to the indazole mixture at room temperature over 20 minutes.

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid extensively with water to remove inorganic salts.

-

Dry the crude 3-iodo-6-methoxy-1H-indazole under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethyl acetate if necessary.

Step 3: Synthesis of this compound

The final step is the conversion of the C3-iodo group to the target nitrile functionality. A palladium-catalyzed cyanation reaction is the method of choice due to its high functional group tolerance, efficiency, and well-documented reliability. The protocol described here is a direct adaptation of a procedure published in Organic Syntheses for the preparation of the parent 1H-indazole-3-carbonitrile, which demonstrates excellent yield and purity.

Causality and Experimental Rationale:

-

Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) is used as the cyanide source. It is a stable, crystalline solid that is less acutely toxic and easier to handle than other cyanide reagents like KCN or Zn(CN)₂.

-

Catalytic System: The catalytic system consists of a palladium source, allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂), and a specialized phosphine ligand, Xantphos. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which is known to be highly effective in promoting challenging cross-coupling reactions by facilitating the reductive elimination step of the catalytic cycle.

-

Solvent System: A mixture of dimethylacetamide (DMAc) and water is used. DMAc is a high-boiling polar aprotic solvent that effectively dissolves the organic substrate and catalytic components, while the presence of water is crucial for dissolving the potassium ferrocyanide.

Diagram of Palladium Catalytic Cycle

Caption: Mechanism of the Pd-catalyzed cyanation reaction.

Detailed Experimental Protocol:

-

In a four-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3-iodo-6-methoxy-1H-indazole (1.0 eq).

-

Evacuate the flask and backfill with argon three times.

-

Add dimethylacetamide (DMAc) and bubble argon through the solution for 1 hour.

-

Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq).

-

Slowly add degassed water and heat the mixture to 60°C.

-

In a separate vial, prepare the catalyst by dissolving allylpalladium(II) chloride dimer (0.01 eq) and Xantphos (0.02 eq) in degassed DMAc.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 95°C and stir vigorously for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove inorganic solids.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway. Yields are estimates based on reported procedures for analogous compounds and may vary based on experimental conditions and scale.

| Step | Transformation | Starting Material | Key Reagents | Solvent(s) | Typical Yield |

| 1 | Indazole Formation | 4-Methoxy-2-methylaniline | NaNO₂, Ac₂O | Acetic Acid | 70-85% |

| 2 | C3-Iodination | 6-Methoxy-1H-indazole | I₂, KOH | DMF | 85-95% |

| 3 | Cyanation | 3-Iodo-6-methoxy-1H-indazole | K₄[Fe(CN)₆], Pd Catalyst | DMAc / H₂O | 80-96% |

Conclusion

This guide presents a validated and logically structured three-step synthesis for this compound. By leveraging a classical indazole ring formation, a highly regioselective iodination, and a modern, robust palladium-catalyzed cyanation, this pathway offers a reliable route for researchers and drug development professionals. The detailed protocols and explanations of the underlying chemical principles are designed to ensure reproducibility and provide a strong foundation for the synthesis of this important heterocyclic intermediate and its subsequent derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-1H-indazole-3-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for the rational design and development of novel therapeutic agents. This document synthesizes available data on the structural, physical, and chemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. Where experimental data for the title compound is not publicly available, predictive values and comparative data from closely related analogs are provided to offer valuable context and guidance for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives represent a critically important class of nitrogen-containing heterocyclic compounds in the landscape of medicinal chemistry.[1] The bicyclic structure, consisting of a fused benzene and pyrazole ring, confers a unique electronic and spatial arrangement that allows for diverse interactions with biological targets.[2] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2] The indazole nucleus is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[2]

This compound is a promising derivative for further chemical exploration. The methoxy group at the 6-position can enhance solubility and offers a potential site for metabolic activity, while the carbonitrile group at the 3-position is a versatile functional handle for the synthesis of a wide array of more complex molecules.[3] This guide will delve into the essential physicochemical properties that govern the behavior of this compound, from its fundamental structure to its lipophilicity and potential stability challenges.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties influence everything from solubility and absorption to metabolic stability and target engagement.

Structural and General Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | [4] |

| Molecular Formula | C₉H₇N₃O | [3][4] |

| Molecular Weight | 173.17 g/mol | [3][4] |

| CAS Number | 691900-59-1 | [3] |

| Appearance | White solid | [3] |

| Purity | ≥ 99% (Assay) | [3] |

| Storage Conditions | 0-8°C, protected from light and moisture. | [3] |

Melting Point and Boiling Point

The melting point is a critical indicator of a compound's purity and lattice energy. As of the publication of this guide, a specific experimentally determined melting point for this compound has not been reported in the literature. However, data from closely related analogs can provide an estimated range. For instance, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has a melting point of 218–220 °C.[5] Given the structural similarities, a relatively high melting point would be anticipated for the title compound.

Solubility Profile

Solubility is a cornerstone of a drug candidate's developability, impacting its absorption and formulation. While quantitative solubility data for this compound in various solvents is not currently available, general trends can be inferred. The presence of the methoxy group is known to enhance solubility in certain organic solvents.[3] It is anticipated that the compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s), which in turn influences its solubility, permeability, and target binding. The parent 1H-indazole is amphoteric, with a pKa of 1.04 for the indazolium cation and 13.86 for the indazole anion.[6] For the closely related 6-Methoxy-1H-indazole, a predicted pKa of 14.29 has been reported.[7] It is expected that this compound will exhibit weak acidity of the N-H proton, with a pKa value in a similar range.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP of 1.6 is available for this compound, suggesting a moderate level of lipophilicity.[4] This value falls within a favorable range for potential drug candidates.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of a compound's identity. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and the methoxy group. The chemical shifts and coupling constants will be influenced by the positions of the substituents. Based on data from similar 6-substituted indazoles, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The methoxy protons would present as a sharp singlet at approximately δ 3.9 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm in DMSO-d₆.[8]

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group is expected to appear around δ 115-120 ppm. The aromatic carbons will resonate in the region of δ 90-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.[5][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region due to the aromatic ring and pyrazole ring vibrations.

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ range corresponding to the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 173.17. The fragmentation pattern upon electron ionization would likely involve the loss of small molecules such as HCN, CO, and CH₃.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Synthesis of this compound

While several methods for the synthesis of indazole derivatives exist, a common route to 3-substituted indazoles involves the modification of the corresponding indole.[11] A plausible synthetic route is outlined below.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. 6-Methoxy-1H-indazole | 3522-07-4 [amp.chemicalbook.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Methoxy-1H-indazole-3-carbonitrile CAS number and structure

An In-Depth Technical Guide to 6-Methoxy-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its core chemical identity, physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role as a key building block in modern drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a detailed understanding of this versatile molecule.

Core Compound Identification and Structure

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with indoles and feature prominently in a multitude of FDA-approved therapeutics.[1][2] The strategic placement of the methoxy group at the 6-position and the carbonitrile at the 3-position endows the molecule with unique electronic properties and versatile chemical reactivity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 691900-59-1 | [3][4] |

| Molecular Formula | C₉H₇N₃O | [3][5] |

| PubChem CID | 27274666 | [3][5] |

| MDL Number | MFCD06659784 | [3] |

The two-dimensional structure of the molecule is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The methoxy group (-OCH₃) generally enhances solubility in organic solvents and can influence the electronic nature of the aromatic system.[3]

| Property | Value | Source(s) |

| Molecular Weight | 173.17 g/mol | [3] |

| Monoisotopic Mass | 173.05891 Da | [5] |

| Appearance | White solid | [3] |

| Purity | ≥ 99% (Assay) | [3] |

| Storage Conditions | Store at 0-8°C | [3][4] |

| XlogP (predicted) | 1.6 | [5] |

Synthesis Strategies and Rationale

The indazole core is typically constructed via cyclization reactions. While specific, proprietary synthesis routes for this compound may vary, a common and logical approach involves the transformation of a corresponding indole precursor. This is a well-established strategy in heterocyclic chemistry, as indoles are often more readily available starting materials.[6]

A plausible and efficient pathway is the nitrosation of 6-methoxy-1H-indole-3-acetonitrile. The aldehyde functionality at the C3 position of an indazole scaffold, which is a versatile handle for further transformations, is often efficiently generated through the nitrosation of the corresponding indole.[6] This general principle can be extended to nitrile synthesis.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of indazoles from indoles.

Causality Behind Experimental Choices:

-

Starting Material: 6-methoxy-indole derivatives are chosen for their structural analogy to the target indazole. The methoxy group is already in the desired position, avoiding additional synthetic steps.

-

Nitrosating Agent: Sodium nitrite in an acidic medium is a classic and cost-effective method for generating the necessary nitrous acid in situ, which initiates the reaction cascade.

-

Mechanism: The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a cascade of events that results in ring-opening of the pyrrole moiety and subsequent cyclization to form the thermodynamically stable pyrazole ring of the indazole system.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3] The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies.[1][2]

Key Application Areas:

-

Pharmaceutical Development: This compound is a crucial building block for drugs targeting neurological disorders and various cancers.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide array of functional groups for structure-activity relationship (SAR) studies.

-

Agricultural Chemistry: Its bioactive properties are being explored for the creation of new agrochemicals, such as pesticides and herbicides, to enhance crop protection.[3]

-

Material Science: Researchers are investigating the compound for its potential role in developing advanced polymers and materials with specific optical or electronic properties.[3]

Role in the Drug Discovery Pipeline:

Caption: Role as a key intermediate in the drug discovery process.

Experimental Protocol: General Handling and Safety

As a fine chemical intended for research, this compound must be handled with appropriate care in a controlled laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from closely related indazole derivatives provide a strong basis for a robust safety protocol.[7][8][9]

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

First Aid (In Case of Exposure):

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[7][8]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 0-8°C.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound (CAS: 691900-59-1) is more than a simple chemical; it is a potent enabler of innovation in science. Its well-defined structure and versatile reactivity make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthesis, and safe handling is paramount for researchers looking to leverage its potential in their work. This guide serves as a foundational resource to support such endeavors, providing the technical accuracy and practical insights needed to advance scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data for 6-Methoxy-1H-indazole-3-carbonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indazole-3-carbonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 691900-59-1). As a key structural motif in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer, a thorough understanding of its structural properties is paramount for researchers and drug development professionals.[1] This guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogues to provide a robust framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the analytical approach.

Molecular Structure and Spectroscopic Overview

This compound belongs to the indazole class of aromatic heterocycles, which are often considered bioisosteres of indoles.[2] Its molecular formula is C₉H₇N₃O, with a monoisotopic mass of 173.059 g/mol .[1][3] The structure features a bicyclic indazole core, a methoxy substituent at position 6, and a nitrile group at position 3. These features give rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.

The overall workflow for the structural elucidation of this molecule follows a logical progression from determining the molecular formula and weight to mapping the carbon-hydrogen framework and identifying key functional groups.

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are required to assign the proton and carbon environments.

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for indazole derivatives.[4] This is because the acidic N-H proton of the indazole ring is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, whereas it can exchange too rapidly or be obscured in other solvents. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on established substituent effects on the indazole ring. The methoxy group at C6 is an electron-donating group, which will shield (shift upfield) the ortho (C5, C7) and para (C4) positions. Conversely, the electron-withdrawing nitrile group at C3 will deshield adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| NH -1 | ~14.0 | broad singlet | - | The indazole N-H proton is typically highly deshielded and appears as a broad signal due to quadrupole broadening and exchange. In similar indazole-3-carboxaldehydes, this peak is observed at δ 14.06.[5] |

| H-4 | ~7.80 | doublet | J ≈ 9.0 | This proton is ortho to the electron-donating methoxy group's para position and part of the benzene ring. It couples with H-5. In 6-fluoro-1H-indazole-3-carboxaldehyde, the analogous H-4 appears at δ 8.22 (dd, J=9.0, 5.0 Hz).[5] |

| H-5 | ~7.05 | doublet of doublets | J ≈ 9.0, 2.2 | This proton is ortho to the methoxy group and experiences strong shielding. It couples with H-4 (ortho) and H-7 (meta). A similar proton in 5-methoxy-1H-indazole-3-carboxaldehyde appears at δ 7.12 (dd, J=9.0, 2.5 Hz).[5] |

| H-7 | ~7.30 | doublet | J ≈ 2.2 | This proton is meta to the methoxy group and appears as a narrow doublet due to small meta-coupling with H-5. The proton at C7 in 5-methoxy-1H-indazole-3-carboxaldehyde is a doublet at δ 7.49 (d, J=2.5 Hz).[5] |

| -OCH ₃ | ~3.85 | singlet | - | The three equivalent protons of the methoxy group appear as a sharp singlet. This is consistent with values for related methoxy-indazoles, which appear at δ 3.84-3.90.[5][6] |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The carbon spectrum provides insight into the electronic environment of each carbon atom. The nitrile carbon is significantly downfield, while the carbon bearing the methoxy group (C6) is highly shielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C3 | ~115 | The carbon of the nitrile group (C≡N) is expected in this region. |

| C3a | ~142 | This is a quaternary carbon at the ring junction, typically found around 141-143 ppm in similar indazoles.[5] |

| C4 | ~123 | Influenced by the methoxy group at C6. In 6-fluoroindazole, the analogous C4 is at 123.8 ppm.[5] |

| C5 | ~115 | Shielded by the ortho-methoxy group. |

| C6 | ~160 | The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded. This is seen in 5-methoxyindazole (C5 at 156.6 ppm)[5] and methyl 6-methoxy-indazole-carboxylate (C6 at 160.2 ppm).[6] |

| C7 | ~98 | Strongly shielded by the para-methoxy group. In 5-methoxyindazole, the C7 is observed at 99.7 ppm.[5] |

| C7a | ~120 | Quaternary carbon at the second ring junction. |

| -OC H₃ | ~56 | The methyl carbon of the methoxy group is consistently found in the 55-56 ppm range.[5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and highly efficient method that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional and reliable method.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 3100 | N-H | Stretch | Medium, Broad |

| 2230 - 2220 | C≡N (Nitrile) | Stretch | Strong, Sharp |

| 1630 - 1600 | C=C | Aromatic Ring Stretch | Medium |

| 1500 - 1450 | C=N | Ring Stretch | Medium |

| 1250 - 1200 | C-O | Aryl Ether Stretch (Asymmetric) | Strong |

| 1050 - 1020 | C-O | Aryl Ether Stretch (Symmetric) | Medium |

The presence of a sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The broad absorption above 3100 cm⁻¹ confirms the N-H bond of the indazole ring. The strong absorptions in the 1250-1020 cm⁻¹ region are characteristic of the aryl-methoxy C-O stretching vibrations.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is the ultimate confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Rationale: Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles like indazoles. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

Caption: A simplified workflow for ESI-HRMS analysis.

Predicted Mass Spectrometry Data

The molecular formula C₉H₇N₃O corresponds to an exact mass of 173.05891 Da.[3] The expected ions in an ESI-HRMS spectrum are summarized below.

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 174.0662 |

| [M+Na]⁺ | 196.0481 |

| [M+K]⁺ | 212.0221 |

| [M]⁺ | 173.0584 |

Data sourced from predicted values on PubChem.[3]

The base peak in the positive ion mode ESI spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 174.0662. Confirmation of this value to within 5 ppm of the calculated mass provides unambiguous confirmation of the elemental composition.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add 1-2 µL of a TMS solution in DMSO-d₆.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with parameters such as a 30° pulse angle, a relaxation delay of 2 seconds, an acquisition time of 3 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, use a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Data Acquisition (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample onto the crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: HRMS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an ESI source.

-

Instrument Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the m/z value for the most abundant ion (expected to be [M+H]⁺) and compare the exact measured mass to the theoretical mass calculated for C₉H₈N₃O⁺. The mass error should be less than 5 ppm.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. While a complete, published experimental dataset is not available in a single source, this guide provides a robust, predictive framework based on the analysis of closely related compounds and foundational spectroscopic principles. The detailed protocols and expert rationale outlined herein offer a validated system for researchers to confirm the identity, purity, and structure of this important medicinal chemistry intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Indazoles: Synthesis, Mechanisms, and Therapeutic Potential

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse biological activities of substituted indazoles. We delve into the core synthetic strategies that enable structural diversity, explore the mechanisms of action underpinning their anticancer, anti-inflammatory, antimicrobial, and neurological activities, and present validated experimental protocols for their evaluation. Quantitative data from seminal studies are consolidated into comparative tables, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent class of molecules.

The Indazole Scaffold: A Foundation for Pharmacological Diversity

Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[2] It primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus more commonly exploited as a pharmacophore.[2][3] The ability to introduce a wide range of substituents at various positions on the bicyclic ring system allows for the fine-tuning of physicochemical properties and biological targets.[3] This structural versatility has led to the development of several clinically approved drugs, including the anticancer agents Pazopanib and Niraparib, underscoring the therapeutic relevance of the indazole core.[2][3]

Synthetic Strategies and Evaluation Workflow

The vast chemical space of substituted indazoles is accessible through a variety of synthetic methodologies. The choice of synthetic route is critical as it dictates the achievable substitution patterns and overall yield. Modern catalytic approaches have largely superseded classical methods, offering milder conditions and greater functional group tolerance.[2][4]

Key Synthetic Strategies Include:

-

Cadogan Reductive Cyclization: A mild, one-pot method involving the condensation of o-nitrobenzaldehydes with amines, followed by reductive cyclization, is highly effective for producing 2H-indazoles.[4]

-

Palladium-Catalyzed C-H Amination: This strategy provides an efficient route to substituted 1H-indazoles through the intramolecular C-H amination of aminohydrazones.[2]

-

[3+2] Cycloaddition Reactions: The reaction of arynes with hydrazones or diazo compounds represents a powerful method for constructing the 1H-indazole ring system.[2][5]

-

Copper-Catalyzed Cyclization: A versatile approach for synthesizing 1H-indazoles involves the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones.[2][3]

The development of novel indazole-based therapeutics follows a logical progression from chemical synthesis to rigorous biological evaluation. This workflow ensures that newly synthesized compounds are systematically characterized for their potential therapeutic effects.

Anticancer Activities

Substituted indazoles are a cornerstone of modern oncology research, with several derivatives functioning as potent anticancer agents through diverse mechanisms.[1][6]

Mechanisms of Action

The primary anticancer mechanisms involve the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

-

Kinase Inhibition: Many indazole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. By blocking the activity of kinases like VEGFR, PDGFR, and c-Met, these compounds can halt tumor growth and vascularization.[6] Pazopanib and Axitinib are prime examples of multi-kinase inhibitors in clinical use.[1][6]

-

Induction of Apoptosis: Certain indazoles can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7]

-

Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints, commonly the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[8] This action is suggestive of interaction with the microtubule system or enzymes involved in DNA synthesis.[7][8]

Quantitative Anti-Cancer Data

The antiproliferative activity of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Pazopanib | Various | Varies | Multi-kinase inhibitor | [3][6] |

| Niraparib | Ovarian, Breast | Varies | PARP inhibitor | [3] |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Apoptosis Induction | [6] |

| Compound 4 | A2780 (Ovarian) | 4.21 | Apoptosis, G2/M Arrest | [8] |

| Compound 9 | A549 (Lung) | 18.6 | Apoptosis, G2/M Arrest | [8] |

| Compound 6o | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 pathway | [9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the antiproliferative activity of novel indazole compounds against cancer cell lines.[9]

Causality: The MTT assay is selected for its direct correlation between mitochondrial enzymatic activity and cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a robust, colorimetric readout that is quantifiable by spectrophotometry. This allows for a precise determination of the IC₅₀ value.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test indazole compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.625 to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[9]

-

Incubation: Incubate the plates for 48 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases. Substituted indazoles have demonstrated significant potential as anti-inflammatory agents, often with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanisms of Action

Indazoles exert their anti-inflammatory effects primarily by modulating the production of inflammatory mediators.

-

COX-2 Inhibition: A major mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

-

Cytokine Modulation: Certain N-substituted indazolones can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[10]

-

Lipoxygenase (LOX) Inhibition: Some derivatives, like 1,5-disubstituted indazol-3-ols, are potent inhibitors of 5-lipoxygenase (5-LOX), which blocks the synthesis of leukotrienes, another class of inflammatory mediators.[12]

-

Free Radical Scavenging: The ability to stabilize and scavenge free radicals involved in the inflammatory process also contributes to their overall anti-inflammatory profile.[10][11]

Quantitative Anti-inflammatory Data

The potency of anti-inflammatory indazoles is measured by their ability to inhibit key enzymes or reduce inflammation in vivo.

| Compound Class/ID | Assay/Model | IC₅₀ / Effect | Mechanism | Reference |

| 5-Aminoindazole | In vitro COX-2 Inhibition | 12.32 µM | COX-2 Inhibition | [11] |

| N-Substituted Indazolones | Carrageenan Paw Edema | Potent at 8 mg/kg | Cytokine Blockage | [10] |

| Compound 27 | In vitro 5-Lipoxygenase | 44 nM | 5-LOX Inhibition | [12] |

| Compound 27 | Mouse Ear Edema | 41% inhibition at 1 µg | Anti-inflammatory | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of test compounds.[11]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins, involving the induction of COX-2. A compound's ability to reduce paw volume (edema) in the later phase is a strong indicator of its potential to inhibit prostaglandin synthesis.

Methodology:

-

Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to food and water).

-

Grouping and Fasting: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the indazole derivative. Animals are fasted overnight before the experiment.

-

Compound Administration: The test indazole compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Edema Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted indazoles have shown promise, exhibiting moderate to good activity against a range of bacteria and fungi.[13][14][15]

Spectrum of Activity

Indazole derivatives have been investigated against various microbial strains, including:

-

Gram-positive Bacteria: Bacillus cereus, Bacillus megaterium[13][14]

-

Gram-negative Bacteria: Escherichia coli, Xanthomonas campestris[13][14]

The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the indazole core. For instance, studies on N-methyl-3-aryl indazoles revealed that specific substitutions on the aryl ring significantly influence the activity against different bacterial strains.[13]

Quantitative Antimicrobial Data

Antimicrobial activity is often assessed by the zone of inhibition in agar diffusion assays or by the Minimum Inhibitory Concentration (MIC) determined through dilution methods.

| Compound ID | Microbial Strain | Zone of Inhibition (cm) | Standard (Streptomycin) | Reference |

| 5i | Xanthomonas campestris | 2.3 | 2.8 | [13][15] |

| 5f | Xanthomonas campestris | 2.2 | 2.8 | [13][15] |

| 5j | Bacillus megaterium | 1.6 | 3.7 | [13][15] |

| 5a | Escherichia coli | 1.5 | 3.9 | [13][15] |

| 5b | Candida albicans | 1.6 | 3.8 | [13][15] |

Experimental Protocol: Agar Well Diffusion Method

This protocol is a widely used preliminary screening method to assess the antimicrobial activity of new compounds.[13]

Causality: This method relies on the principle that a soluble antimicrobial agent will diffuse from a point of high concentration (the well) into the agar medium. If the compound is effective against the seeded microorganism, it will inhibit its growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics in agar.

Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland standard) of the test organism.

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test indazole solution (at a known concentration, dissolved in a suitable solvent like DMSO) into the wells. Also include a positive control (standard antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm or cm) around each well.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared against the positive and negative controls.

Neurological and Neuroprotective Activities

The indazole scaffold is also gaining attention for its potential in treating complex neurological disorders, including Alzheimer's and Parkinson's disease.[16][17] Derivatives have been designed as multi-target agents to address the multifaceted nature of these conditions.[18][19]

Mechanisms of Action

-

Cholinesterase Inhibition: Some 5-substituted indazoles act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters. Inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.[18][19]

-

BACE1 Inhibition: The same derivatives can also inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in Alzheimer's brains.[18][19]

-

MAO Inhibition: Indazoles can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[16]

-

Neuroprotection: Beyond enzyme inhibition, some indazoles exhibit direct neuroprotective effects, shielding neurons from Aβ-induced cell death, and possess antioxidant and anti-inflammatory properties within the central nervous system.[18][19]

Quantitative Neurological Activity Data

The potential of these compounds is evaluated by their inhibitory concentrations against key neurological enzymes.

| Compound Class | Target Enzyme | IC₅₀ | Therapeutic Area | Reference |

| Piperidinopropylaminoindazoles | AChE / BuChE | Low µM | Alzheimer's Disease | [18] |

| Piperidinopropylaminoindazoles | BACE1 | Low µM | Alzheimer's Disease | [18] |

| 7-Nitroindazole | Nitric Oxide Synthase (nNOS) | Potent Inhibitor | Neuroprotection | [20] |

Conclusion and Future Perspectives

The substituted indazole core is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, leading to clinically successful drugs in oncology and showing immense promise in the fields of inflammation, infectious diseases, and neurodegeneration.[3][20] The synthetic accessibility of the indazole ring system allows for extensive structure-activity relationship (SAR) studies, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.[3]

Future research will likely focus on developing multi-target indazole derivatives, particularly for complex diseases like cancer and Alzheimer's.[18] The integration of computational modeling with advanced synthetic strategies will accelerate the discovery of novel lead compounds. Furthermore, exploring new substitution patterns and the synthesis of indazole-based hybrid molecules may unlock novel mechanisms of action and expand the therapeutic utility of this privileged scaffold.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. gdcplkd.ac.in [gdcplkd.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

A Technical Guide to the Solubility of 6-Methoxy-1H-indazole-3-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Methoxy-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the general scarcity of publicly available, quantitative solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and detailed experimental methodologies required to generate reliable solubility profiles. We delve into the predicted solubility based on molecular structure, present gold-standard experimental protocols with in-depth explanations of their underlying causality, and offer guidance on data analysis and presentation. This guide is designed to be a self-validating resource, empowering researchers to produce accurate and reproducible solubility data critical for advancing pharmaceutical research.

Introduction: The Critical Role of Solubility in Drug Discovery

In pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate this journey is solubility. Drug solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability—the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect.[1] Poor solubility can lead to insufficient drug absorption, erratic pharmacokinetic profiles, and ultimately, therapeutic failure.[2][3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, making solubility assessment a pivotal step in early drug discovery and pre-formulation studies.[2][3]

The compound this compound belongs to the indazole class of nitrogen-containing heterocycles, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] As such, derivatives of this compound are of high interest. A thorough understanding of its solubility in various common laboratory solvents—ranging from aqueous buffers to organic solvents used in synthesis and purification—is essential for its effective handling, reaction optimization, formulation, and the design of meaningful biological assays.[5][6] This guide provides the necessary tools to establish this crucial dataset.

Molecular Profile and Predicted Solubility of this compound

Before embarking on experimental determination, a qualitative prediction of solubility can be derived from the compound's molecular structure, based on the principle of "like dissolves like."[7]

Structural Features Influencing Solubility:

-

Aromatic Indazole Core: The bicyclic aromatic system is inherently nonpolar and hydrophobic, suggesting limited solubility in highly polar solvents like water.

-

Polar Functional Groups:

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

-

Indazole N-H: The pyrrole-like nitrogen in the indazole ring can act as a hydrogen bond donor.

-

Predicted Qualitative Solubility Profile: Based on these features, a predicted solubility profile is presented in Table 1. This serves as a hypothesis to be tested by the experimental protocols outlined in the subsequent sections. The presence of multiple polar groups suggests that the compound will not be entirely insoluble in polar media, but the dominant aromatic core will likely necessitate polar aprotic or organic solvents for significant dissolution.[7]

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for a wide range of organic compounds.[7] |

| Polar Protic | Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol | Low to Moderate | The N-H donor and oxygen/nitrogen acceptors allow for hydrogen bonding with protic solvents. However, the large hydrophobic core will limit solubility, especially in water. Solubility should be greater in alcohols than in water.[7][10] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. Some solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions. |

Table 1: Predicted Qualitative Solubility of this compound.

The "Gold Standard": Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[11] The shake-flask method, though time-consuming, is considered the most reliable "gold standard" for determining this value.[12]

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[13] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the compound in the clear supernatant is quantified.[14]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid form, purity ≥ 99%)[8]

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Pipettes and tips

-

HPLC or LC-MS/MS system for quantification[14]

Step-by-Step Methodology:

-

Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. For a new compound, starting with ~5-10 mg per 1 mL of solvent is a reasonable approach.[13]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Incubation and Agitation: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitate for 24 to 72 hours.[14] The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[15]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Crucially, select a filter material that does not bind the compound and pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites.[13]

-

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[14][16]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

Causality Behind Experimental Choices

-

Why use an excess of solid? To ensure that the solution becomes fully saturated and that the system is in equilibrium with the solid phase.

-

Why agitate for 24-72 hours? Many complex organic molecules dissolve slowly. This extended period is necessary to overcome kinetic barriers and ensure that true thermodynamic equilibrium is reached, not just a supersaturated or undersaturated state.[13]

-

Why is temperature control critical? Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.[15]

-

Why is phase separation vital? Any undissolved solid particles carried over into the sample for analysis will be dissolved during the dilution step, leading to a significant overestimation of the solubility.

Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

A Rapid Alternative: The Solvent Addition (Clear Point) Method

For higher throughput needs, such as in early discovery screening, the solvent addition method provides a faster, though potentially less precise, way to estimate solubility.[17] It is particularly valuable when working with multiple solvent systems or when sample material is limited.[18]

Principle of the Method

A known mass of the compound is placed in a vial. A solvent in which the compound is poorly soluble is added to create a suspension. Then, a "good" solvent (a solvent in which the compound is highly soluble) is continuously and slowly added to the suspension at a constant rate until the last solid particle dissolves.[19] This "clear point" signifies the composition of the solvent mixture required to dissolve the initial mass of the compound, from which the solubility can be calculated.[17]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

An "anti-solvent" (e.g., water) and a "good" solvent (e.g., DMSO or Acetonitrile)

-

Glass vials

-

Magnetic stirrer and stir bar

-

Automated syringe pump or burette for precise solvent addition

-

A light source and detector (or visual inspection) to determine the clear point

Step-by-Step Methodology:

-

Preparation: Accurately weigh a known amount of the compound (e.g., 2 mg) into a vial containing a small stir bar.

-

Suspension: Add a small, precise volume of the anti-solvent (e.g., 0.5 mL of water) to create a suspension.

-

Titration: Begin stirring the suspension. Using a syringe pump, add the "good" solvent at a slow, constant, and known rate (e.g., 0.1 mL/min).[19]

-

Clear Point Detection: Continuously monitor the suspension. The clear point is the exact moment the solution becomes completely transparent, with no visible solid particles remaining. Record the total volume of the "good" solvent added.[18]

-

Calculation: The solubility is calculated based on the initial mass of the compound and the final total volume of the solvent mixture (anti-solvent + good solvent) at the clear point.

Workflow Diagram

Caption: Workflow for the Solvent Addition (Clear Point) Solubility Assay.

Data Presentation

All experimentally determined solubility data should be summarized in a clear, tabular format. The table should include the solvent, the temperature at which the measurement was performed, the mean solubility value from the replicates, and the standard deviation to indicate the precision of the measurement.

| Solvent | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (±) | Qualitative Classification |

| Water | 25 | (Illustrative Value: 5.2) | (± 0.4) | Very Slightly Soluble |

| PBS (pH 7.4) | 37 | (Illustrative Value: 8.9) | (± 0.7) | Very Slightly Soluble |

| Ethanol | 25 | (Illustrative Value: 1550) | (± 85) | Soluble |

| Acetonitrile | 25 | (Illustrative Value: 4200) | (± 210) | Freely Soluble |

| DMSO | 25 | (Illustrative Value: >50000) | N/A | Very Soluble |

Table 2: Illustrative Solubility Data for this compound. Note: Values are for illustrative purposes only and must be replaced with experimentally determined data.

Conclusion

Determining the solubility of this compound is a foundational step in its journey as a potential pharmaceutical agent. While predictive models offer initial guidance, rigorous experimental determination using validated methods like the shake-flask assay is indispensable for obtaining accurate and reliable data. This information directly impacts synthesis, purification, formulation development, and the interpretation of biological activity data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently characterize this promising compound and make informed decisions to accelerate the drug discovery and development process.